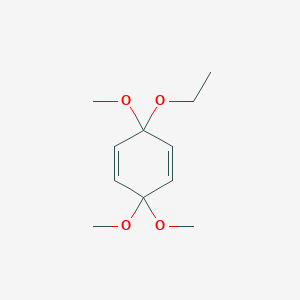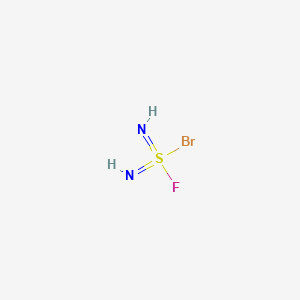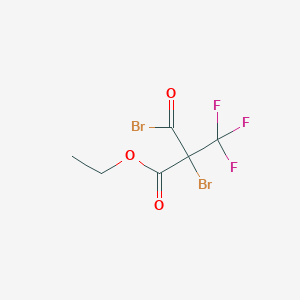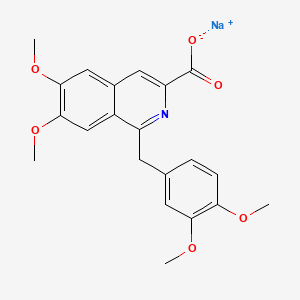
Fluoromethanetricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoromethanetricarbonitrile is a chemical compound characterized by the presence of fluorine, methane, and three cyano groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of fluoromethanetricarbonitrile typically involves the reaction of fluoromethane with tricarbonitrile under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Fluoromethanetricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated carbonyl compounds.
Reduction: Reduction reactions can lead to the formation of fluorinated amines or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated amines.
Aplicaciones Científicas De Investigación
Fluoromethanetricarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for research purposes.
Medicine: this compound derivatives are being explored for their potential use in pharmaceuticals, particularly in drug design and development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which fluoromethanetricarbonitrile exerts its effects involves interactions with various molecular targets and pathways. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity to biological molecules. This can lead to changes in enzyme activity, receptor binding, and other biochemical processes.
Comparación Con Compuestos Similares
Fluoromethane: A simpler compound with a single fluorine atom.
Tricarbonitrile: A compound with three cyano groups but no fluorine.
Fluoromethane derivatives: Compounds with additional functional groups attached to the fluoromethane backbone.
Uniqueness: Fluoromethanetricarbonitrile stands out due to the combination of fluorine and three cyano groups, which imparts unique chemical properties
Propiedades
Número CAS |
63505-93-1 |
|---|---|
Fórmula molecular |
C4FN3 |
Peso molecular |
109.06 g/mol |
Nombre IUPAC |
fluoromethanetricarbonitrile |
InChI |
InChI=1S/C4FN3/c5-4(1-6,2-7)3-8 |
Clave InChI |
KAPIKKAUNZSLAY-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(C#N)(C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-({[(2,2,2-Trifluoroethyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14511568.png)

![2,2'-[(2,4-Dimethoxyphenyl)methylene]diphenol](/img/structure/B14511585.png)

![3-[(2,6-Dichloropyridin-3-yl)oxy]but-2-enoic acid](/img/structure/B14511598.png)


![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14511634.png)
![1,1'-Oxybis[2,3,5,6-tetrachloro-4-(chloromethyl)benzene]](/img/structure/B14511635.png)
![N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14511641.png)
